

N-Acetyl-D-Mannosamine (ManNAc) in GNE Myopathy Research: Application Notes and Protocols

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Compound of Interest		
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	Monohydrate	
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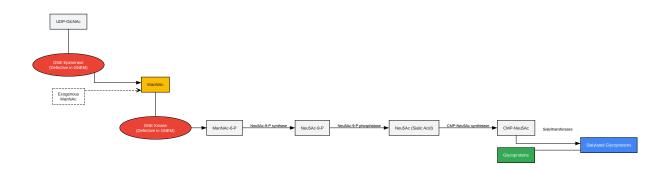
This document provides detailed application notes and protocols for the use of N-Acetyl-D-Mannosamine (ManNAc) in the context of GNE Myopathy (GNEM) research. GNE Myopathy, an adult-onset, progressive skeletal muscle disorder, is caused by mutations in the GNE gene, which encodes the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase. This enzyme is crucial for the biosynthesis of N-acetylneuraminic acid (Neu5Ac), commonly known as sialic acid. The therapeutic rationale for ManNAc administration lies in its ability to bypass the defective GNE enzyme, thereby restoring sialic acid production and ameliorating the hyposialylation of glycoproteins thought to be central to the disease's pathophysiology.

Mechanism of Action of ManNAc in GNE Myopathy

GNE Myopathy is characterized by a deficiency in the GNE enzyme, which catalyzes the initial and rate-limiting steps in the sialic acid biosynthetic pathway. This leads to reduced intracellular levels of Neu5Ac and subsequent hyposialylation of muscle glycoproteins. ManNAc, as the product of the GNE epimerase domain and the substrate for its kinase domain, can be administered exogenously to replenish the sialic acid pathway downstream of the enzymatic defect. Once inside the cell, ManNAc is phosphorylated to ManNAc-6-phosphate, which then enters the downstream steps of sialic acid synthesis, ultimately leading to the production of



CMP-sialic acid, the activated sugar nucleotide required for the sialylation of glycoproteins and glycolipids in the Golgi apparatus.



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Sialic Acid Biosynthesis Pathway and ManNAc Intervention in GNE Myopathy.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of ManNAc has been evaluated in both preclinical animal models and human clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: Summary of Preclinical Studies of ManNAc in GNE Myopathy Mouse Models



Mouse Model	ManNAc Dosage	Duration of Treatment	Key Findings	Reference
Gne M712T/M712T	1 or 2 g/kg/day in drinking water	12 weeks	Markedly improved muscle and renal hyposialylation.	[1](INVALID- LINK)
Gne D207V Tg	0.02, 0.2, and 2 g/kg/day (oral)	Prophylactic	Prevention of muscle weakness and atrophy, improved survival, and improved sialylation of muscle membrane-bound glycans.	[2](INVALID- LINK)
Gne-/- hGNED207V Tg	Not Applicable (Gene Therapy Study)	-	This study highlighted the lack of a consistent animal model for GNE Myopathy.	[3](INVALID- LINK)

Table 2: Summary of Clinical Trials of ManNAc in GNE Myopathy Patients



Trial Identifier	Phase	Number of Participants	ManNAc Dosage	Duration	Key Efficacy Endpoints & Results
NCT0163475 0	1	22	Single ascending doses of 3g, 6g, and 10g	Single Dose	Safe and well-tolerated at 3g and 6g; restored sialic acid production.[4] (INVALID- LINK)
NCT0234646 1	2 (Open- Label)	12	6g twice daily (12g/day)	Up to 30 months	Sustained increase in plasma Neu5Ac; increased muscle sialylation at 3 months; slowed decline in upper and lower extremity muscle strength.[1][4] [5]
NCT0423126 6	2/3 (Randomized , Double- Blind, Placebo- Controlled)	51	4g three times daily (12g/day)	Minimum 24 months	Primary endpoint: change in muscle strength decline. Secondary endpoint:



change in patientreported function (IBMFRS).[6] (--INVALID-LINK--)

Experimental Protocols

This section provides detailed protocols for key experiments utilized in GNE myopathy research involving ManNAc.

In Vitro Studies: GNE-Knockout Cell Models

Objective: To create a cellular model of GNE Myopathy to study disease mechanisms and test the efficacy of ManNAc in restoring sialylation.

Protocol: CRISPR/Cas9-Mediated GNE Knockout in HEK293 or C2C12 Cells

- sgRNA Design and Cloning:
 - Design two to three single guide RNAs (sgRNAs) targeting an early exon of the human or mouse GNE gene using a publicly available design tool.
 - Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459)).
- Cell Culture and Transfection:
 - Culture HEK293 or C2C12 cells in DMEM supplemented with 10% FBS and 1% penicillinstreptomycin at 37°C and 5% CO2.
 - Transfect the cells with the Cas9-sgRNA plasmid using a lipid-based transfection reagent according to the manufacturer's protocol.
- Selection and Clonal Isolation:



- 48 hours post-transfection, select for transfected cells by adding puromycin to the culture medium (concentration to be determined by a kill curve).
- After selection, perform single-cell cloning by limiting dilution in 96-well plates.
- Validation of Knockout:
 - Expand individual clones and extract genomic DNA.
 - Perform PCR to amplify the targeted region of the GNE gene.
 - Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
 - Confirm the absence of GNE protein expression by Western blot analysis.

Protocol: ManNAc Treatment and Differentiation of GNE-deficient C2C12 Myoblasts

- · Cell Culture:
 - Culture GNE-knockout C2C12 myoblasts in growth medium (DMEM with 10% FBS).
- ManNAc Supplementation:
 - When cells reach 70-80% confluency, switch to differentiation medium (DMEM with 2% horse serum).
 - Supplement the differentiation medium with varying concentrations of ManNAc (e.g., 0, 0.5, 1, 5, 10 mM).
- Myotube Formation:
 - Incubate the cells for 5-7 days to allow for myotube formation, changing the medium every 48 hours.
- Analysis of Sialylation and Differentiation:
 - Assess myotube formation and morphology by microscopy.



 Evaluate the restoration of sialylation by lectin histochemistry or Western blot for sialylated glycoproteins.

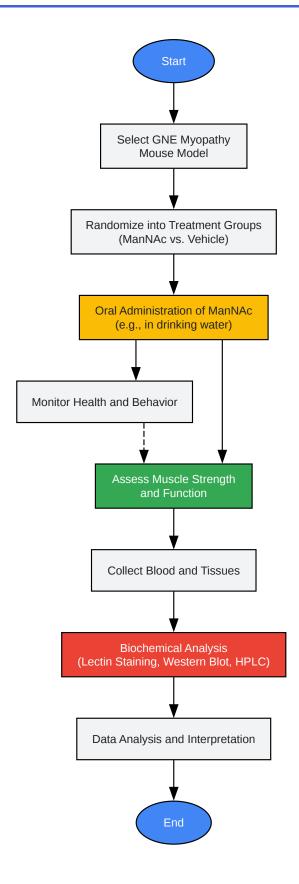
Preclinical Animal Studies

Objective: To evaluate the in vivo efficacy and safety of ManNAc in a GNE myopathy mouse model.

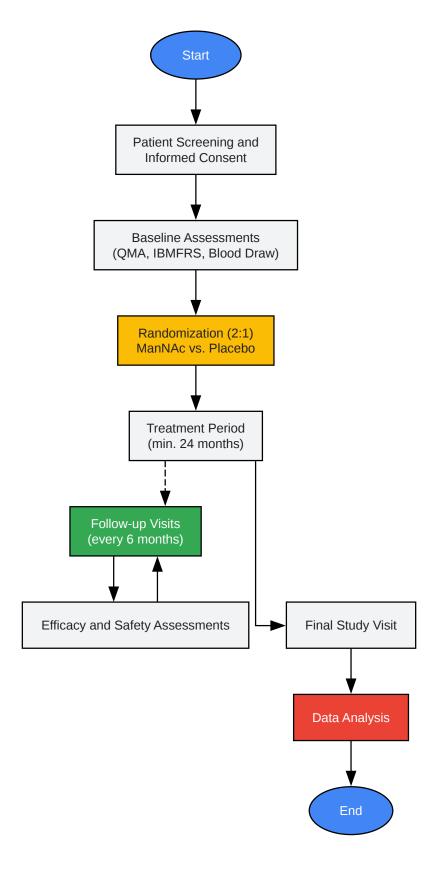
Protocol: Oral Administration of ManNAc to GNE Myopathy Mouse Models

- Animal Model:
 - Utilize a relevant GNE myopathy mouse model (e.g., Gne M712T/M712T).
- ManNAc Formulation and Administration:
 - Dissolve ManNAc in the drinking water at the desired concentration to achieve the target daily dose (e.g., 1 or 2 g/kg/day).[1](--INVALID-LINK--)
 - Alternatively, administer ManNAc via oral gavage.
- Treatment and Monitoring:
 - Treat the mice for a specified duration (e.g., 12 weeks).[1](--INVALID-LINK--)
 - Monitor animal health, body weight, and water/food consumption regularly.
- Outcome Measures:
 - At the end of the treatment period, collect blood and tissues (muscle, kidney, etc.) for analysis.
 - Assess muscle strength and function using appropriate tests (e.g., grip strength, rotarod).
 - Analyze sialylation levels in tissues by lectin histochemistry and Western blot.
 - Quantify sialic acid levels in plasma by HPLC.









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